The 3-Hydroxypropionate Cycle: An In-depth Technical Guide to Autotrophic Carbon Fixation
The 3-Hydroxypropionate Cycle: An In-depth Technical Guide to Autotrophic Carbon Fixation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotrophic carbon fixation, the process by which organisms convert inorganic carbon into organic compounds, is a cornerstone of life on Earth. While the Calvin-Benson-Bassham cycle is the most well-known of these pathways, several other fascinating and efficient mechanisms have evolved in various microorganisms. Among these are the 3-hydroxypropionate (3-HP) cycles, which are particularly noteworthy for their unique enzymatic reactions and prevalence in phylogenetically deep-branching and extremophilic microbes. This technical guide provides a comprehensive overview of the two major variations of this pathway: the 3-hydroxypropionate bi-cycle and the 3-hydroxypropionate/4-hydroxybutyrate cycle.
This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of these carbon fixation pathways. It delves into the core biochemistry, provides available quantitative data for key enzymes, outlines detailed experimental protocols for their study, and visualizes the intricate network of reactions. A thorough understanding of these cycles not only expands our knowledge of microbial metabolism but also opens avenues for novel biotechnological applications, including the production of valuable chemicals and the development of new antimicrobial targets.
The 3-Hydroxypropionate Bi-Cycle
First elucidated in the green non-sulfur bacterium Chloroflexus aurantiacus, the 3-hydroxypropionate bi-cycle is a complex and elegant pathway for the fixation of bicarbonate (HCO₃⁻)[1][2][3][4][5][6][7][8][9]. It operates as two interconnected cycles, ultimately converting three molecules of bicarbonate into one molecule of pyruvate (B1213749).[10][11] This pathway is notable for its oxygen tolerance, a feature that distinguishes it from other autotrophic cycles like the reductive acetyl-CoA pathway.[6][11][12]
Core Pathway and Key Intermediates
The bi-cycle can be conceptually divided into two parts. The first cycle involves the fixation of two bicarbonate molecules to generate glyoxylate (B1226380), while the second cycle utilizes this glyoxylate to produce pyruvate and regenerate the initial acetyl-CoA acceptor molecule.
Cycle 1: Glyoxylate Formation
-
Carboxylation of Acetyl-CoA: The cycle initiates with the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA, catalyzed by Acetyl-CoA carboxylase .[13][14]
-
Reduction to 3-Hydroxypropionate: Malonyl-CoA is then reduced to 3-hydroxypropionate in a two-step reaction catalyzed by the bifunctional enzyme Malonyl-CoA reductase .[15]
-
Activation and Conversion to Propionyl-CoA: 3-hydroxypropionate is activated to 3-hydroxypropionyl-CoA, which is then dehydrated to acryloyl-CoA and subsequently reduced to propionyl-CoA. These three reactions are catalyzed by the trifunctional enzyme Propionyl-CoA synthase .[16][17]
-
Second Carboxylation: Propionyl-CoA undergoes a second carboxylation to form (S)-methylmalonyl-CoA, a reaction catalyzed by Propionyl-CoA carboxylase .[13][14]
-
Rearrangement to Succinyl-CoA: (S)-methylmalonyl-CoA is first epimerized to (R)-methylmalonyl-CoA by Methylmalonyl-CoA epimerase and then rearranged to succinyl-CoA by the vitamin B₁₂-dependent enzyme Methylmalonyl-CoA mutase .
-
Conversion to Malate (B86768) and Malyl-CoA: Succinyl-CoA is converted to malate through the action of Succinyl-CoA:(S)-malate-CoA transferase , succinate (B1194679) dehydrogenase, and fumarate (B1241708) hydratase.[18][19]
-
Cleavage to Glyoxylate and Acetyl-CoA: Finally, (S)-malyl-CoA is cleaved by (S)-Malyl-CoA lyase to regenerate acetyl-CoA and produce the net product of the first cycle, glyoxylate.[2][20][21][22]
Cycle 2: Pyruvate Formation and Acetyl-CoA Regeneration
-
Condensation of Glyoxylate and Propionyl-CoA: Glyoxylate condenses with a molecule of propionyl-CoA (generated in the first cycle) to form β-methylmalyl-CoA. This reaction is also catalyzed by the versatile (S)-Malyl-CoA/β-methylmalyl-CoA lyase .[21][22]
-
Conversion to Citramalyl-CoA: β-methylmalyl-CoA is dehydrated to mesaconyl-C1-CoA by Mesaconyl-C1-CoA hydratase . An intramolecular CoA transfer then occurs, catalyzed by Mesaconyl-CoA C1:C4 CoA transferase , to form mesaconyl-C4-CoA.[10][20][21][23] This is then hydrated to (S)-citramalyl-CoA by Mesaconyl-C4-CoA hydratase .[10][20][21][23]
-
Cleavage to Pyruvate and Acetyl-CoA: The final step involves the cleavage of (S)-citramalyl-CoA by (S)-Citramalyl-CoA lyase to yield pyruvate and a second molecule of acetyl-CoA, which can re-enter the first cycle.[13][2][11][16][24]
The 3-Hydroxypropionate/4-Hydroxybutyrate Cycle
Found in thermoacidophilic archaea of the order Sulfolobales, such as Metallosphaera sedula, the 3-hydroxypropionate/4-hydroxybutyrate (3HP/4HB) cycle is another fascinating route for autotrophic carbon fixation.[4][14][24][25][26][27][28] This pathway is particularly adapted to extreme environments characterized by high temperatures and low pH.[24][28]
Core Pathway and Key Intermediates
The 3HP/4HB cycle can be divided into two main sections. The first part shares similarities with the 3-HP bi-cycle, converting acetyl-CoA and two molecules of bicarbonate to succinyl-CoA. The second part is unique and involves the conversion of succinyl-CoA to two molecules of acetyl-CoA via the key intermediate 4-hydroxybutyrate.
Part 1: Formation of Succinyl-CoA
-
Carboxylation of Acetyl-CoA and Propionyl-CoA: Similar to the bi-cycle, this pathway utilizes a bifunctional Acetyl-CoA/Propionyl-CoA carboxylase to carboxylate both acetyl-CoA to malonyl-CoA and propionyl-CoA to (S)-methylmalonyl-CoA.[24]
-
Reduction to 3-Hydroxypropionate: Malonyl-CoA is reduced to malonate semialdehyde by Malonyl-CoA reductase and then further reduced to 3-hydroxypropionate by Malonic semialdehyde reductase .[4]
-
Conversion to Propionyl-CoA: 3-hydroxypropionate is activated to 3-hydroxypropionyl-CoA by 3-Hydroxypropionyl-CoA synthetase .[14] This is followed by dehydration to acryloyl-CoA by 3-Hydroxypropionyl-CoA dehydratase and subsequent reduction to propionyl-CoA by Acryloyl-CoA reductase .[14][26][27]
-
Formation of Succinyl-CoA: Propionyl-CoA is carboxylated to (S)-methylmalonyl-CoA, which is then epimerized and rearranged to succinyl-CoA, mirroring the steps in the 3-HP bi-cycle, involving Methylmalonyl-CoA epimerase and Methylmalonyl-CoA mutase .
Part 2: Regeneration of Acetyl-CoA via 4-Hydroxybutyrate
-
Reduction to 4-Hydroxybutyrate: Succinyl-CoA is reduced to succinic semialdehyde by Succinyl-CoA reductase , which is then further reduced to 4-hydroxybutyrate by Succinic semialdehyde reductase .
-
Activation and Dehydration: 4-hydroxybutyrate is activated to 4-hydroxybutyryl-CoA by 4-Hydroxybutyryl-CoA synthetase .[25] This is followed by dehydration to crotonyl-CoA by 4-Hydroxybutyryl-CoA dehydratase .
-
Conversion to Acetoacetyl-CoA: Crotonyl-CoA is then hydrated to (S)-3-hydroxybutyryl-CoA by Crotonyl-CoA hydratase , which is subsequently oxidized to acetoacetyl-CoA by (S)-3-Hydroxybutyryl-CoA dehydrogenase .
-
Cleavage to Acetyl-CoA: Finally, acetoacetyl-CoA is cleaved by Acetoacetyl-CoA β-ketothiolase into two molecules of acetyl-CoA. One of these regenerates the cycle, while the other serves as a precursor for biosynthesis.
Quantitative Data
A summary of the available kinetic parameters for key enzymes in both the 3-hydroxypropionate bi-cycle and the 3-hydroxypropionate/4-hydroxybutyrate cycle is presented below. It is important to note that kinetic data for some enzymes, particularly those from the 3-hydroxypropionate bi-cycle, are still limited.
Table 1: Kinetic Parameters of Key Enzymes in the 3-Hydroxypropionate Bi-Cycle (Chloroflexus aurantiacus)
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Specific Activity (µmol min⁻¹ mg⁻¹) | Notes |
| Malonyl-CoA Reductase | Malonyl-CoA | 30 | 25 | 0.08 (autotrophic) | Bifunctional enzyme.[5][15] |
| NADPH | 25 | 0.03 (heterotrophic) | |||
| Malonyl-CoA Reductase (C-terminal fragment) | Malonyl-CoA | 23.8 ± 1.9 | Kcat/Km is 4-fold higher than the full-length enzyme. | ||
| Propionyl-CoA Synthase | 3-Hydroxypropionate | - | - | 0.09 (autotrophic) | Trifunctional enzyme.[17] |
| (S)-Malyl-CoA Lyase | (S)-Malyl-CoA | 15 | - | 37 (formation) | Also acts on β-methylmalyl-CoA.[20] |
| Acetyl-CoA | 140 | ||||
| Glyoxylate | 1200 | ||||
| Succinyl-CoA:(S)-malate-CoA Transferase | Succinyl-CoA | 500 | - | 1.2 | Optimum temperature is 55°C.[18][19] |
| (S)-Malate | 1300 | ||||
| Mesaconyl-CoA Hydratase | erythro-β-Methylmalyl-CoA | - | 1700 | 1300 | Homodimeric enzyme.[20][23] |
| (R)-Citramalyl-CoA Lyase | (R)-Citramalyl-CoA | - | - | 1.52 | Specific for the R-stereoisomer.[2][16] |
| (S)-Citramalyl-CoA Lyase (promiscuous) | (S)-Citramalyl-CoA | - | - | 31 | Activity from a bifunctional l-malyl-CoA/β-methylmalyl-CoA lyase.[16] |
Table 2: Kinetic Parameters of Key Enzymes in the 3-Hydroxypropionate/4-Hydroxybutyrate Cycle (Metallosphaera sedula)
| Enzyme | Substrate | Km (mM) | Vmax (µmol min⁻¹ mg⁻¹) |
| Acetyl-CoA/Propionyl-CoA Carboxylase | Acetyl-CoA | 0.06 | - |
| Propionyl-CoA | 0.07 | - | |
| ATP | 0.04 | - | |
| Bicarbonate | 0.3 | - | |
| Malonyl-CoA/Succinyl-CoA Reductase | Malonyl-CoA | 0.030 ± 0.003 | 11.2 ± 0.3 |
| Succinyl-CoA | 0.038 ± 0.005 | 11.8 ± 0.4 | |
| NADPH | 0.033 ± 0.003 | - | |
| 3-Hydroxypropionyl-CoA Synthetase | 3-Hydroxypropionate | 0.14 ± 0.01 | 3.6 ± 0.1 |
| ATP | 0.20 ± 0.02 | - | |
| CoA | 0.009 ± 0.001 | - | |
| 3-Hydroxypropionyl-CoA Dehydratase | 3-Hydroxypropionyl-CoA | 0.012 ± 0.001 | 10.1 ± 0.2 |
| Acryloyl-CoA Reductase | Acryloyl-CoA | 0.003 ± 0.0004 | 12.8 ± 0.3 |
| NADPH | 0.004 ± 0.001 | - | |
| 4-Hydroxybutyryl-CoA Synthetase (Msed_0406) | 4-Hydroxybutyrate | 1.9 ± 0.2 | 1.69 ± 0.05 |
| ATP | 0.5 ± 0.06 | - | |
| CoA | 0.03 ± 0.004 | - | |
| Succinic Semialdehyde Reductase | Succinic Semialdehyde | 0.16 ± 0.02 | 48.6 ± 1.5 |
| NADPH | 0.02 ± 0.003 | - |
Note: Data for this table was primarily sourced from "Reaction Kinetic Analysis of the 3-Hydroxypropionate/4-Hydroxybutyrate CO2 Fixation Cycle in Extremely Thermoacidophilic Archaea" and other cited literature. The absence of a value indicates that it was not reported in the reviewed sources.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the 3-hydroxypropionate cycles.
Protocol 1: Assay for Acetyl-CoA Carboxylase Activity
This protocol describes a coupled spectrophotometric assay for determining the activity of Acetyl-CoA Carboxylase (ACC). The production of Malonyl-CoA is coupled to its reduction by Malonyl-CoA Reductase, and the oxidation of NADPH is monitored.
Materials:
-
UV-transparent cuvettes or microplate
-
Spectrophotometer capable of reading absorbance at 365 nm
-
MOPS buffer (100 mM, pH 7.8)
-
MgCl₂ (1 M)
-
ATP (100 mM)
-
KHCO₃ (1 M)
-
NADPH (10 mM)
-
Acetyl-CoA (100 mM)
-
Purified Malonyl-CoA Reductase (from C. aurantiacus or other suitable source)
-
Cell extract or purified ACC enzyme
Procedure:
-
Prepare the Reaction Mixture: In a cuvette, prepare a 300 µL reaction mixture containing:
-
x µL cell extract or purified ACC
-
MOPS buffer (to a final concentration of 100 mM)
-
MgCl₂ (to a final concentration of 6.67 mM)
-
ATP (to a final concentration of 3.33 mM)
-
KHCO₃ (to a final concentration of 50 mM)
-
NADPH (to a final concentration of 400 µM)
-
Purified Malonyl-CoA Reductase (e.g., 130 µg/mL)
-
-
Background Measurement: Incubate the mixture for 2-3 minutes at the optimal temperature for the enzyme (e.g., 55°C for enzymes from C. aurantiacus). Measure the absorbance at 365 nm over time to determine the background rate of NADPH oxidation.
-
Initiate the Reaction: Start the reaction by adding Acetyl-CoA to a final concentration of 2 mM. Mix quickly and thoroughly.
-
Measure Activity: Immediately begin monitoring the decrease in absorbance at 365 nm for 5-10 minutes.
-
Calculate Specific Activity: The rate of NADPH oxidation is proportional to the ACC activity. Calculate the specific activity using the Beer-Lambert law (ε₃₆₅ for NADPH = 3.4 x 10³ M⁻¹cm⁻¹), subtracting the background rate. Express the activity as µmol of NADPH oxidized per minute per milligram of protein.
Protocol 2: Assay for Propionyl-CoA Carboxylase Activity (Radiometric)
This protocol describes a radiometric assay for Propionyl-CoA Carboxylase (PCC) activity by measuring the incorporation of ¹⁴C-labeled bicarbonate into an acid-stable product.
Materials:
-
Scintillation vials and scintillation counter
-
Tris-HCl buffer (100 mM, pH 8.0)
-
ATP (100 mM)
-
MgCl₂ (1 M)
-
Dithiothreitol (DTT) (100 mM)
-
Bovine Serum Albumin (BSA) (10 mg/mL)
-
Propionyl-CoA (10 mM)
-
NaH¹⁴CO₃ (specific activity ~50 mCi/mmol)
-
Perchloric acid (10%)
-
Cell extract or purified PCC enzyme
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a 100 µL reaction mixture containing:
-
Tris-HCl buffer (to a final concentration of 50 mM)
-
ATP (to a final concentration of 5 mM)
-
MgCl₂ (to a final concentration of 10 mM)
-
DTT (to a final concentration of 2 mM)
-
BSA (to a final concentration of 0.1 mg/mL)
-
Propionyl-CoA (to a final concentration of 1 mM)
-
x µL cell extract or purified PCC
-
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at the optimal temperature for the enzyme.
-
Initiate the Reaction: Start the reaction by adding NaH¹⁴CO₃ to a final concentration of 10 mM (and desired radioactivity).
-
Incubation: Incubate for 10-20 minutes at the optimal temperature.
-
Stop the Reaction: Terminate the reaction by adding 50 µL of 10% perchloric acid.
-
Remove Unfixed ¹⁴CO₂: Vortex the tubes and let them stand in a fume hood for at least 1 hour to allow the unfixed ¹⁴CO₂ to dissipate.
-
Quantification: Centrifuge the tubes to pellet the precipitated protein. Transfer the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate Specific Activity: Calculate the amount of ¹⁴C incorporated into acid-stable products and express the specific activity as nmol of bicarbonate fixed per minute per milligram of protein.
Protocol 3: Quantification of CoA Esters by HPLC
This protocol provides a general framework for the extraction and quantification of short- and long-chain acyl-CoA esters using reverse-phase HPLC with UV detection.
Materials:
-
HPLC system with a C18 column and UV detector
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Perchloric acid (1 M)
-
Potassium carbonate (2 M)
-
Mobile Phase A: 100 mM potassium phosphate (B84403) buffer, pH 5.3
-
Mobile Phase B: Acetonitrile
-
Acyl-CoA standards
Procedure:
-
Extraction:
-
Homogenize frozen cell pellets or tissue samples in 2 volumes of ice-cold isopropanol containing 50 mM Tris-HCl (pH 7.5).
-
Centrifuge at high speed to pellet debris.
-
Transfer the supernatant to a new tube and add solid ammonium sulfate to 40% saturation.
-
Incubate on ice for 30 minutes to precipitate proteins.
-
Centrifuge to pellet the precipitated protein. The acyl-CoAs will remain in the supernatant.
-
-
Acidification and Neutralization:
-
Acidify the supernatant with 1 M perchloric acid to a final concentration of 0.2 M.
-
Centrifuge to remove any precipitate.
-
Neutralize the supernatant by the dropwise addition of 2 M potassium carbonate.
-
-
HPLC Analysis:
-
Filter the neutralized extract through a 0.22 µm filter.
-
Inject the sample onto a C18 column equilibrated with Mobile Phase A.
-
Elute the acyl-CoAs using a gradient of Mobile Phase B (e.g., 0-5 min, 5% B; 5-25 min, 5-50% B; 25-30 min, 50-95% B).
-
Detect the acyl-CoAs by monitoring the absorbance at 260 nm.
-
-
Quantification:
-
Identify and quantify the individual acyl-CoA species by comparing their retention times and peak areas to those of known standards.
-
Protocol 4: ¹³C-Metabolic Flux Analysis (MFA) for Autotrophic Organisms
This protocol outlines a general workflow for performing ¹³C-MFA to quantify metabolic fluxes in autotrophic organisms utilizing the 3-hydroxypropionate cycles. This is a complex technique requiring specialized software for data analysis.
Materials:
-
Bioreactor for controlled cultivation
-
¹³C-labeled bicarbonate (NaH¹³CO₃)
-
GC-MS or LC-MS/MS for isotopic analysis
-
Software for MFA (e.g., INCA, Metran)
-
Quenching solution (e.g., 60% methanol (B129727) at -50°C)
-
Extraction solution (e.g., chloroform/methanol/water mixture)
Procedure:
-
Isotopic Labeling Experiment:
-
Cultivate the organism in a bioreactor under steady-state autotrophic conditions.
-
Introduce ¹³C-labeled bicarbonate as the sole carbon source.
-
Continue cultivation for a sufficient time to achieve isotopic steady-state in intracellular metabolites (typically several generation times).
-
-
Rapid Sampling and Quenching:
-
Rapidly withdraw a sample of the culture and immediately quench metabolic activity by mixing with a cold quenching solution to prevent further enzymatic reactions.
-
-
Metabolite Extraction:
-
Separate the cells from the medium by centrifugation at low temperature.
-
Extract intracellular metabolites using a suitable extraction method (e.g., biphasic extraction with chloroform/methanol/water).
-
-
Analysis of Labeling Patterns:
-
Analyze the isotopic labeling patterns of key metabolites (amino acids, organic acids, sugar phosphates) in the cell extracts using GC-MS or LC-MS/MS.
-
-
Flux Estimation:
-
Use a computational model of the organism's metabolic network, including the reactions of the 3-hydroxypropionate cycle.
-
Input the experimentally determined labeling patterns and physiological data (e.g., growth rate, substrate uptake rate) into the MFA software.
-
The software will then estimate the intracellular metabolic fluxes by fitting the model to the experimental data.
-
-
Statistical Analysis:
-
Perform statistical analysis to assess the goodness-of-fit and determine the confidence intervals of the estimated fluxes.
-
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the core pathways of the 3-hydroxypropionate cycles.
3-Hydroxypropionate Bi-Cycle
Caption: The 3-Hydroxypropionate Bi-Cycle for autotrophic carbon fixation.
3-Hydroxypropionate/4-Hydroxybutyrate Cycle
Caption: The 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in thermoacidophilic archaea.
Regulation of the 3-Hydroxypropionate Cycles
The regulation of these complex metabolic pathways is crucial for the organism's ability to adapt to changing environmental conditions and metabolic demands. While our understanding of the regulatory networks is still evolving, several key points have been identified.
In Chloroflexus aurantiacus, the enzymes of the 3-hydroxypropionate bi-cycle are generally upregulated under autotrophic growth conditions compared to heterotrophic growth.[4][29] However, the regulation does not appear to be a simple on/off switch, as significant enzyme activities are still present during heterotrophic growth, suggesting a role for parts of the cycle in the assimilation of various organic compounds.[4][29] The genetic organization of the pathway genes, with some being clustered and others dispersed throughout the genome, suggests a complex regulatory mechanism that may involve both local and global regulators.[29] The regulation of acetyl-CoA carboxylase is particularly critical as it represents a branch point between carbon fixation and fatty acid biosynthesis, though the specific mechanisms for differential regulation are not yet fully understood.[6]
In the case of the 3-hydroxypropionate/4-hydroxybutyrate cycle in Metallosphaera sedula, kinetic modeling has suggested that Acetyl-CoA/Propionyl-CoA carboxylase (ACC) and 4-Hydroxybutyryl-CoA synthetase (HBCS) are significant regulated control points in the cycle.[24] Transcriptomic analyses have shown that the genes encoding the enzymes of this cycle are upregulated during autotrophic growth.[25] The presence of multiple potential genes for some enzymatic steps, such as for 4-hydroxybutyrate-CoA synthetase, suggests a level of redundancy or differential regulation under specific conditions.[25] Further research into the transcription factors and allosteric effectors that govern these pathways will be crucial for a complete understanding of their physiological role and for their effective manipulation in biotechnological applications.
Conclusion and Future Directions
The 3-hydroxypropionate cycles represent remarkable examples of metabolic diversity in the microbial world. Their unique enzymatic reactions, adaptation to extreme environments, and potential for biotechnological exploitation make them a compelling area of ongoing research. This technical guide has provided a detailed overview of the current knowledge, from the core biochemical pathways to the quantitative data and experimental methodologies used for their investigation.
Future research will undoubtedly focus on several key areas. A more complete characterization of the kinetic and regulatory properties of all enzymes in the 3-hydroxypropionate bi-cycle is needed. Elucidating the detailed mechanisms of transcriptional and allosteric regulation for both pathways will provide a more complete picture of how these organisms control carbon flow. Furthermore, a deeper understanding of the intracellular concentrations of metabolic intermediates will be critical for accurate metabolic modeling and for identifying potential bottlenecks in engineered systems.
For drug development professionals, the unique enzymes of these pathways, which are absent in humans, represent potential targets for the development of novel antimicrobial agents against extremophilic or pathogenic microbes that may utilize similar metabolic strategies. For researchers and synthetic biologists, these pathways offer a parts list of novel enzymes that can be used to engineer new-to-nature metabolic routes for the production of valuable chemicals from CO₂ or other one-carbon feedstocks. The continued exploration of these fascinating carbon fixation cycles promises to yield not only fundamental insights into the evolution and diversity of life but also innovative solutions to some of the most pressing challenges in biotechnology and sustainable chemistry.
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